![molecular formula C22H18N2O2S B2546635 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide CAS No. 300820-54-6](/img/structure/B2546635.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide” is a chemical compound that belongs to the class of benzothiazoles . It is a solid substance that appears as a white or off-white crystalline powder . The compound has a linear formula of C23H20N2O2S and a molecular weight of 388.492 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide” is characterized by a benzothiazole core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a phenoxy group and an acetamide group attached to the benzothiazole core .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . They can also react with 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system to form 2-arylbenzothiazoles .Physical And Chemical Properties Analysis
“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide” is a solid substance that appears as a white or off-white crystalline powder . It is soluble in some organic solvents and has good thermal stability . The compound has a linear formula of C23H20N2O2S and a molecular weight of 388.492 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The benzothiazole ring system in MBTPA has been associated with potent biological activities. Researchers have investigated its potential as an anti-cancer agent . Additionally, MBTPA derivatives have shown anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory properties . The compound’s unique structure makes it a promising scaffold for designing novel drugs.
Cytotoxicity and Anti-Tumor Effects
Studies have evaluated MBTPA’s cytotoxic properties. For instance, one derivative exhibited significant inhibition of growth in the SK-MEL-2 cell line . Researchers continue to explore its potential as an anti-tumor agent.
Liquid Crystal Synthesis
A Schiff base ester containing MBTPA was synthesized and characterized. Its liquid crystal properties were investigated, highlighting its potential applications in display technologies .
Anti-Tubercular Compounds
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. MBTPA derivatives were tested in vitro and compared with standard reference drugs . These findings contribute to the fight against tuberculosis.
Thioamide and CO2 Utilization in Green Chemistry
Researchers have developed green synthetic routes for benzothiazole compounds. MBTPA synthesis involves condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Cyclization using thioamide or carbon dioxide (CO2) as raw materials has also been explored . These environmentally friendly approaches align with the principles of green chemistry.
Propriétés
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-7-12-19-20(13-15)27-22(24-19)16-8-10-17(11-9-16)23-21(25)14-26-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEVBLZZYSVNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)
![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)

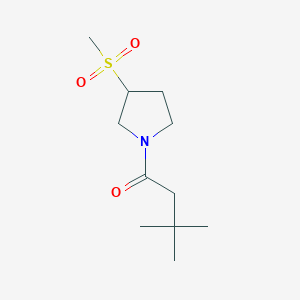
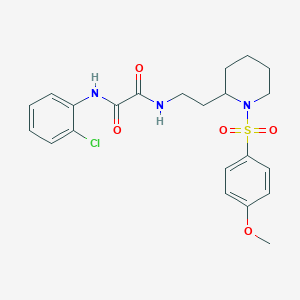
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2546565.png)
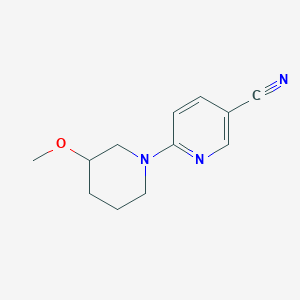
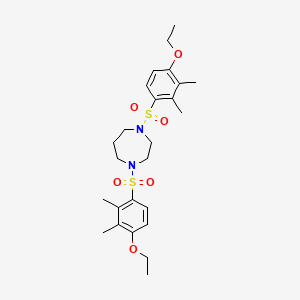

![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)
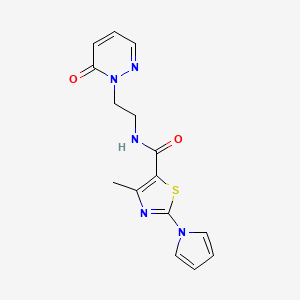
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)